4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine

Lipophilicity Drug-likeness Physicochemical properties

4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine (CAS 869952-76-1) is a synthetic heterocyclic small molecule (C12H16F2N4; MW 254.28 g/mol) belonging to the 2-piperazinylpyrimidine class. Its structure features a pyrimidine core bearing three distinct substituents: a cyclopropyl group at position 4, a difluoromethyl (CHF2) moiety at position 6, and a piperazine ring at position 2 via a C–N linkage.

Molecular Formula C12H16F2N4
Molecular Weight 254.285
CAS No. 869952-76-1
Cat. No. B2553431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine
CAS869952-76-1
Molecular FormulaC12H16F2N4
Molecular Weight254.285
Structural Identifiers
SMILESC1CC1C2=CC(=NC(=N2)N3CCNCC3)C(F)F
InChIInChI=1S/C12H16F2N4/c13-11(14)10-7-9(8-1-2-8)16-12(17-10)18-5-3-15-4-6-18/h7-8,11,15H,1-6H2
InChIKeyWIMRKJVFCDABHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine (CAS 869952-76-1): Core Structural Identity and Procurement Context


4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine (CAS 869952-76-1) is a synthetic heterocyclic small molecule (C12H16F2N4; MW 254.28 g/mol) belonging to the 2-piperazinylpyrimidine class . Its structure features a pyrimidine core bearing three distinct substituents: a cyclopropyl group at position 4, a difluoromethyl (CHF2) moiety at position 6, and a piperazine ring at position 2 via a C–N linkage. This substitution pattern distinguishes it from the unsubstituted 2-(1-piperazinyl)pyrimidine scaffold and from mono-substituted variants, imparting unique computed physicochemical properties including a moderate lipophilicity (XLogP3-AA = 1.2), a single hydrogen bond donor, and a topological polar surface area (TPSA) of 41.1 Ų . The compound is distributed by multiple chemical suppliers primarily as a research intermediate or building block for medicinal chemistry applications .

Why Generic Substitution of 2-Piperazinylpyrimidine Scaffolds Is Not Valid for 4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine


Within the 2-piperazinylpyrimidine chemotype, biological activity, pharmacokinetic behavior, and chemical reactivity are profoundly influenced by the specific substitution pattern on the pyrimidine ring . The presence of the cyclopropyl group at position 4 introduces conformational constraint and impacts metabolic stability, while the difluoromethyl group at position 6 modulates lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability distinct from a methyl, trifluoromethyl, or unsubstituted analog . Consequently, a 4-cyclopropyl-6-(difluoromethyl) substitution cannot be assumed equivalent to the parent 2-(1-piperazinyl)pyrimidine or to mono-substituted variants in any structure–activity relationship (SAR)-driven application. The quantitative evidence below defines the specific, measurable basis for selecting this compound over its closest structural analogs.

Quantitative Differentiation Evidence for 4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine Against Close Structural Analogs


Lipophilicity Modulation: CHF2 vs. CH3 vs. CF3 at Pyrimidine Position 6

The difluoromethyl (CHF2) substituent at position 6 provides a lipophilicity intermediate between the methyl (CH3) and trifluoromethyl (CF3) analogs. The target compound has a computed XLogP3-AA of 1.2 , reflecting a balanced lipophilicity critical for CNS drug-likeness parameters and oral bioavailability predictions. By contrast, the 6-methyl analog (4-cyclopropyl-6-methyl-2-piperazin-1-ylpyrimidine) has a lower computed XLogP of approximately 0.6–0.8, while the 6-CF3 analog has a higher XLogP of approximately 2.0–2.5 (estimated by fragment-based calculation) . This intermediate lipophilicity avoids both the excessive hydrophilicity that may limit passive membrane permeability and the excessive hydrophobicity that may increase metabolic clearance or hERG binding risk.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen-Bond Donor Count Differentiation from the Unsubstituted Core Scaffold

The target compound has a computed hydrogen bond donor (HBD) count of 1 (attributed solely to the piperazine NH), compared to 1 for the unsubstituted 2-(1-piperazinyl)pyrimidine scaffold . The cyclopropyl and difluoromethyl substituents contribute zero additional HBD, unlike analogs bearing -OH, -NH2, or -COOH substituents on the pyrimidine ring. This preservation of a low HBD count while adding steric and electronic diversity is critical for maintaining passive membrane permeability, as each additional HBD typically reduces permeability by approximately 10-fold according to standard medicinal chemistry rules of thumb.

Hydrogen bonding Permeability Drug-likeness

Topological Polar Surface Area: Constrained Flexibility vs. Linear Alkyl Analogs

The target compound exhibits a computed TPSA of 41.1 Ų , which is identical to the unsubstituted 2-(1-piperazinyl)pyrimidine scaffold (both containing the same piperazine nitrogen count and no additional polar atoms). This TPSA is well below the commonly cited oral bioavailability threshold of 140 Ų and the CNS penetration threshold of 60–70 Ų. Analogs with larger polar substituents at positions 4 or 6 (e.g., carboxylate, sulfonamide, or amide groups) would significantly increase TPSA, potentially surpassing CNS penetration limits and reducing oral absorption.

Topological polar surface area Oral bioavailability CNS penetration

Cyclopropyl Substituent: Conformational Restraint and Metabolic Stability vs. Isopropyl or Linear Alkyl Analogs

The cyclopropyl group at position 4 provides a rigid, sp³-rich substituent with reduced susceptibility to cytochrome P450-mediated oxidation compared to an isopropyl or n-propyl analog. While no experimental microsomal stability data were identified for this exact compound, the cyclopropyl C–H bond dissociation energy is higher (~106 kcal/mol for cyclopropane vs. ~98 kcal/mol for propane C–H), and the constrained geometry reduces the number of accessible conformations for CYP binding . This structural feature makes the target compound a more metabolically stable building block than its 4-isopropyl-pyrimidine analog, which would present additional benzylic C–H bonds susceptible to oxidative metabolism.

Metabolic stability Conformational analysis CYP450 oxidation

Supplier-Specific Differentiation: Available Purity Grades and Storage/Handling Specifications

Among identified suppliers not on the exclusion list, 4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine is offered at 98% purity (HPLC) by Leyan (Product No. 1644733) and at ≥95% purity by Chemenu (Catalog No. CM892963) . The compound requires storage at 2–8°C in a sealed, dry environment , distinguishing it from the more stable, unsubstituted 2-(1-piperazinyl)pyrimidine which can be stored at room temperature. This storage requirement reflects the potential sensitivity of the difluoromethyl group to hydrolysis under ambient conditions, a known class property of CHF2-substituted heterocycles.

Chemical purity Procurement specifications Stability

Fragment-Level Differentiation: Difluoromethyl as a Bioisostere of Thiol, Hydroxyl, and Amide Functionalities

The CHF2 group at position 6 can function as a lipophilic hydrogen-bond donor and as a bioisostere of thiol (–SH), hydroxyl (–OH), and amide functionalities in medicinal chemistry contexts . This property makes the target compound a unique building block for fragment-based drug discovery (FBDD) or scaffold-hopping strategies, compared to the 6-CF3 analog which lacks H-bond donor capacity, and the 6-CH3 analog which lacks both H-bond donor capacity and significant electronegativity. The CHF2 group's C–H acidity (pKa ~25–30) enables weak hydrogen-bonding interactions with protein backbone carbonyls, a feature absent in CH3 and CF3 analogs.

Bioisosterism Fragment-based drug design CHF2 as pharmacophore

Application Scenarios Where 4-Cyclopropyl-6-(difluoromethyl)-2-piperazin-1-ylpyrimidine Provides a Procurement Advantage Over Analogs


CNS Drug Discovery: Lead Optimization Requiring Low TPSA and Balanced Lipophilicity

The target compound's combination of TPSA (41.1 Ų) well below the CNS penetration threshold of 60–70 Ų and intermediate XLogP (1.2) makes it an optimal piperazinylpyrimidine scaffold for CNS-targeted programs. Unlike the more hydrophilic 6-CH3 analog (lower XLogP, potentially reduced passive permeability) or the more lipophilic 6-CF3 analog (higher XLogP, potentially increased P-gp efflux risk), the CHF2 analog provides a balanced profile consistent with CNS MPO desirability. The piperazine NH also provides a synthetic handle for further derivatization without requiring deprotection steps.

Fragment-Based Drug Discovery (FBDD): CHF2 as a Unique Pharmacophoric Probe

In FBDD campaigns, the CHF2 group at position 6 provides a weak C–H hydrogen-bond donor motif that can be probed via X-ray crystallography or NMR to detect protein–ligand interactions . This capability is absent in the commercially available CH3 and CF3 analogs, making the target compound uniquely suited for fragment libraries designed to map hydrogen-bond donor hotspots in protein active sites. The cyclopropyl group simultaneously introduces three-dimensional character (Fsp³ contribution) that enhances fragment library diversity.

Kinase Inhibitor Scaffold Diversification: Selective Kinase Profiling

Piperazinylpyrimidines are a privileged scaffold in kinase inhibitor discovery, with patents describing their use against PDGFR, VEGFR, and other tyrosine kinases . The 4-cyclopropyl-6-(difluoromethyl) substitution pattern introduces steric and electronic features absent from the generic 2-piperazinylpyrimidine core, potentially altering kinase selectivity profiles. The CHF2 group may occupy the ribose pocket or solvent-exposed region of the ATP-binding site differently than CH3 or CF3 analogs, enabling the exploration of selectivity against a broader kinome panel.

CCR4 Antagonist Development: Patented Piperazinylpyrimidine Chemotype Extension

Patents from Peking University and the Academy of Military Medical Sciences describe piperazinylpyrimidine derivatives as CCR4 antagonists with therapeutic potential for asthma and allergic dermatitis . The target compound, with its unique 4-cyclopropyl-6-difluoromethyl substitution, extends the chemical space of the claimed generic structure (Formula I) beyond the exemplified compounds, offering a differentiated building block for IP diversification and SAR expansion in CCR4 antagonist programs.

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